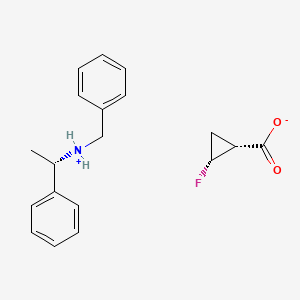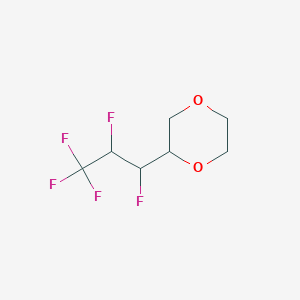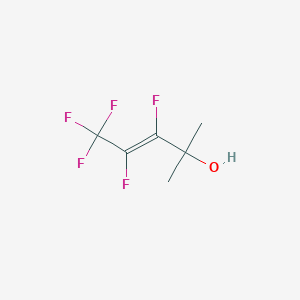
2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether, also known as HFCPME, is an organic compound with a variety of applications in scientific research. It is a colorless, volatile liquid with a low boiling point, making it an ideal solvent for a variety of applications. HFCPME is a relatively new compound, having only been discovered in the last few decades. It has quickly become a popular choice for use in laboratory experiments due to its low toxicity and high volatility.
Wirkmechanismus
The mechanism of action of 2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether is based on its ability to dissolve organic compounds. The compound is highly volatile and has a low boiling point, allowing it to quickly dissolve organic compounds in a variety of solvents. The compound is also highly polar, allowing it to interact with a variety of compounds and forming strong hydrogen bonds.
Biochemical and Physiological Effects
This compound is generally considered to be non-toxic and is not known to have any adverse biochemical or physiological effects. It is not known to interact with any biological molecules and is not believed to be carcinogenic. It is also not known to cause any irritation or sensitization.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether has several advantages for use in laboratory experiments. It is a relatively inexpensive solvent, is highly volatile and has a low boiling point, and is non-toxic and non-irritating. It is also a relatively inert compound, meaning it is unlikely to interact with other compounds or react with other substances. However, this compound is not suitable for use in reactions that require high temperatures or pressures, as it has a low boiling point and is not very stable at high temperatures.
Zukünftige Richtungen
There are several potential future directions for the use of 2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether in scientific research. One potential application is in the synthesis of novel organic compounds, as the compound is an excellent solvent for a variety of reactions. Additionally, this compound could be used as a reaction medium for the synthesis of polymers and other materials. Finally, the compound could be used as a reagent in the synthesis of pharmaceuticals and other compounds.
Synthesemethoden
The synthesis of 2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether is a relatively simple process that can be accomplished in a few steps. First, the starting material, hexafluorocyclopentane (HFCP), is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base, such as potassium carbonate. This reaction produces the desired product, this compound, in high yields.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether has been used in a wide variety of scientific research applications. It has been used as a solvent for a variety of reactions, including the synthesis of organic compounds, the dissolution of organic samples, and the extraction of compounds from biological samples. It has also been used as a reaction medium for the synthesis of polymers and other materials. Additionally, this compound has been used as a reagent in the synthesis of pharmaceuticals and other compounds.
Eigenschaften
IUPAC Name |
1,1,2,2,3,3-hexafluoro-4-methoxycyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O/c1-13-3-2-4(7,8)6(11,12)5(3,9)10/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRGSJPAXQOXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(C1(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%](/img/structure/B6311272.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6311301.png)

